5,10,15,20-四(2,6-二氯苯基)卟啉

描述

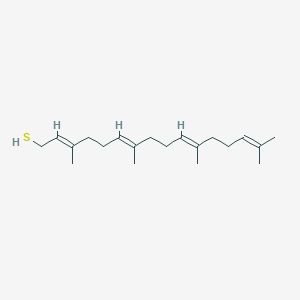

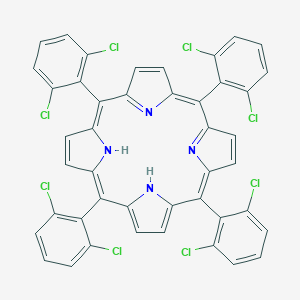

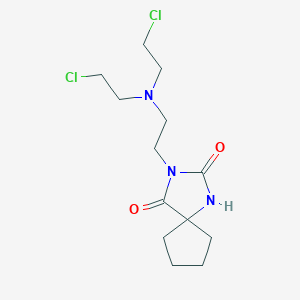

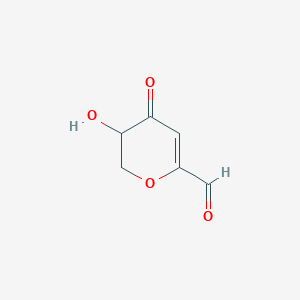

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine is a type of porphyrin compound, which is a class of organic compounds that play a crucial role in biological systems, such as in hemoglobin and chlorophyll. Porphyrins are characterized by their large, aromatic, and heterocyclic ring structure, which can bind metal ions and participate in electron transfer processes. The specific compound has dichlorophenyl groups attached to the porphyrin core, which may influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of porphyrins with various substituents has been explored in several studies. For instance, the synthesis of a bis-faced porphyrin synthon with carboxyl groups that can be converted into various amide groups has been reported . Another study describes the synthesis of water-soluble porphyrins with high yields, which were obtained by hydrolysis . Additionally, the synthesis of porphyrins with active groups on the phenyl rings has been achieved through alkylation and condensation reactions . These methods demonstrate the versatility of porphyrin synthesis and the potential for creating a wide range of derivatives with different properties.

Molecular Structure Analysis

The molecular structure of porphyrins is characterized by a conjugated system that allows for the delocalization of electrons. This structure is responsible for the unique photophysical properties of porphyrins. The presence of substituents on the phenyl rings can restrict the rotation of the bonds between the phenyl and porphyrin rings, leading to the formation of atropisomers, which are isomers that arise due to the hindered rotation around a bond . The molecular structure of porphyrins is crucial for their function, as it affects their ability to bind metal ions and participate in chemical reactions.

Chemical Reactions Analysis

Porphyrins can undergo a variety of chemical reactions due to their reactive sites. For example, tetrakis(pentafluorophenyl)porphyrin has been shown to react with nucleophiles, resulting in the substitution of the para-F atoms of the pentafluorophenyl groups . The reactivity of porphyrins can be exploited in catalysis, as demonstrated by the immobilization of an iron(III) porphyrin complex on a polymer, which exhibited peroxidase-like catalytic activity . The photobleaching of porphyrins has also been studied, revealing the formation of quinonoid porphyrins and other fragmentation products upon irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of porphyrins are influenced by their molecular structure and the nature of their substituents. Water-soluble porphyrins have been studied for their photophysical properties, including absorption and fluorescence spectra, fluorescence quantum yields, and triplet lifetimes . The ability of porphyrins to form complexes with metals can be utilized for applications such as the preconcentration of cadmium in flow-injection systems . The introduction of lipophilic substituents can lead to the formation of phenoxyl radicals from porphyrins, which may have implications for their reactivity and potential applications .

科研应用

铅(II)离子检测的显色试剂

水溶性卟啉,包括5,10,15,20-四(2,6-二氯苯基)卟啉,已经合成并表征为高灵敏度的显色试剂,用于检测铅(II)离子。这些卟啉在低浓度下对铅的分光光度测定具有显著潜力 (Igarashi, Furukawa, & Kawakami, 1995)。

水中的分子复合物

5,10,15,20-四(2,6-二氯苯基)卟啉在水中形成分子复合物。比较了这些复合物在不同溶剂中,特别是水中的稳定性,强调了范德华力相互作用在其形成和稳定性中的作用 (Kano, Hayakawa, & Hashimoto, 1991)。

离子-缔合吸附研究

研究了卟啉,包括5,10,15,20-四(2,6-二氯苯基)卟啉,在液-液界面的离子-缔合吸附性质。这些研究对于理解卟啉的吸附性和其与各种离子的相互作用至关重要 (Saitoh & Watarai, 1997)。

金属离子的结合

已经对金属离子如铅(II)离子等与卟啉如5,10,15,20-四(2,6-二氯苯基)卟啉的结合进行了研究。这种结合对于开发用于在各种样品中测定微量金属离子的动力学方法至关重要 (Funahashi et al., 1986)。

仿生催化剂

5,10,15,20-四(2,6-二氯苯基)卟啉已被用于研究仿生催化剂,特别是在模拟木质素过氧化物酶的活性位点方面。这项研究对于理解催化过程并设计高效催化剂至关重要 (Zucca et al., 2014)。

免疫分析中的化学发光催化剂

已经探索了5,10,15,20-四(2,6-二氯苯基)卟啉的金属配合物作为化学发光催化剂在免疫分析中的应用。这种应用对于生物化学分析中的敏感检测至关重要 (Hara et al., 1984)。

Safety And Hazards

性质

IUPAC Name |

5,10,15,20-tetrakis(2,6-dichlorophenyl)-21,23-dihydroporphyrin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H22Cl8N4/c45-21-5-1-6-22(46)37(21)41-29-13-15-31(53-29)42(38-23(47)7-2-8-24(38)48)33-17-19-35(55-33)44(40-27(51)11-4-12-28(40)52)36-20-18-34(56-36)43(32-16-14-30(41)54-32)39-25(49)9-3-10-26(39)50/h1-20,53,56H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQASJTNIEXIESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=C(C=CC=C7Cl)Cl)C8=C(C=CC=C8Cl)Cl)C=C4)C9=C(C=CC=C9Cl)Cl)N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H22Cl8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

890.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,10,15,20-Tetrakis(2,6-dichlorophenyl)porphine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)

![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)